3-Methyl-d3-butyric--d4 Acid
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Overview
Description
3-Methyl-d3-butyric–d4 Acid is an isotopically labeled compound with the molecular formula C5H10O2. It is a derivative of butyric acid, where specific hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-d3-butyric–d4 Acid typically involves the deuteration of 3-methylbutyric acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of 3-Methyl-d3-butyric–d4 Acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-d3-butyric–d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-d3-butyric–d4 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-d3-butyric–d4 Acid involves its incorporation into biochemical pathways where it acts as a labeled analog of butyric acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using techniques such as mass spectrometry. This enables researchers to study the molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: The non-deuterated form of the compound.
3-Methylbutyric Acid: The non-deuterated analog with a similar structure.
Deuterated Butyric Acid: Other isotopically labeled forms of butyric acid.
Uniqueness
3-Methyl-d3-butyric–d4 Acid is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to non-deuterated analogs. This makes it a valuable tool in various scientific fields .
Properties
CAS No. |
1219805-32-9 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
109.176 |
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI Key |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
SMILES |
CC(C)CC(=O)O |
Synonyms |
3-Methyl-d3-butyric--d4 Acid |
Origin of Product |
United States |
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